molecular formula C13H8BrNOS B6335601 5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde CAS No. 1323192-66-0

5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde

Cat. No.: B6335601
CAS No.: 1323192-66-0
M. Wt: 306.18 g/mol
InChI Key: ZZMQOVYJGJBRFF-UHFFFAOYSA-N
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Description

5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde is an organic compound that features a bromine atom, a thiophene ring, and an indole core with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 2-(thiophen-3-yl)-1H-indole-3-carbaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products Formed

    Oxidation: 5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carboxylic acid.

    Reduction: 5-Bromo-2-(thiophen-3-yl)-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(thiophen-2-yl)-1H-indole-3-carbaldehyde: Similar structure but with the thiophene ring attached at a different position.

    5-Bromo-2-(furan-3-yl)-1H-indole-3-carbaldehyde: Similar structure but with a furan ring instead of a thiophene ring.

    5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

5-Bromo-2-(thiophen-3-yl)-1H-indole-3-carbaldehyde is unique due to the specific positioning of the thiophene ring and the bromine atom, which can influence its reactivity and interactions in various chemical and biological contexts. This uniqueness makes it a valuable compound for targeted research and development in multiple scientific fields.

Properties

IUPAC Name

5-bromo-2-thiophen-3-yl-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNOS/c14-9-1-2-12-10(5-9)11(6-16)13(15-12)8-3-4-17-7-8/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMQOVYJGJBRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(N2)C3=CSC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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